1-[4-(benzyloxy)phenyl]-3-(3-nitrophenyl)urea
Description
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-(4-phenylmethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-20(22-17-7-4-8-18(13-17)23(25)26)21-16-9-11-19(12-10-16)27-14-15-5-2-1-3-6-15/h1-13H,14H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHLZFYFAXHDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzyloxy)phenyl]-3-(3-nitrophenyl)urea typically involves the reaction of 4-(benzyloxy)aniline with 3-nitrophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(benzyloxy)phenyl]-3-(3-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or iron powder in acidic medium.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 1-[4-(benzyloxy)phenyl]-3-(3-aminophenyl)urea.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
The compound 1-[4-(benzyloxy)phenyl]-3-(3-nitrophenyl)urea is a member of the urea derivatives family, which has garnered interest in various scientific research applications, particularly in medicinal chemistry and material science. This article will explore its applications, supported by case studies and relevant data.
Anticancer Activity
Research has indicated that urea derivatives, including this compound, exhibit significant anticancer properties. A study focused on the synthesis of urea derivatives demonstrated their potential as inhibitors of certain kinases, which are pivotal in cancer cell proliferation and survival. The compound showed promising results in inhibiting tumor growth in vitro and in vivo models.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. For example, urea derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation. This inhibition can lead to therapeutic effects in conditions like hypertension and cardiovascular diseases.
Targeting Kinases
As noted in patent literature, urea derivatives have been developed as selective kinase inhibitors. These compounds can modulate signaling pathways that are often dysregulated in cancer and other diseases. The specificity of these inhibitors towards certain kinases enhances their therapeutic potential while minimizing side effects.
Polymer Synthesis
This compound can also be utilized in the synthesis of polymers with specific properties. Its structural characteristics allow it to act as a building block for creating advanced materials with tailored functionalities, such as enhanced thermal stability or electrical conductivity.
Nanoparticle Formation
Recent studies have explored the use of urea derivatives in the formation of nanoparticles for drug delivery systems. The ability to modify the surface properties of nanoparticles with such compounds can improve their biocompatibility and targeting efficiency.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a series of urea derivatives, including this compound, exhibited potent anticancer activity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Enzyme Inhibition
In another study focusing on cardiovascular health, researchers evaluated the effects of this compound on sEH activity. Results indicated that the compound significantly reduced sEH activity, leading to increased levels of beneficial epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory effects.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)phenyl]-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and nitrophenyl groups contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key amino acid residues.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Scaffolds : Compound 1m replaces the benzyloxy group with a pyrazolo-pyrimidine ring, shifting activity toward kinase inhibition (pan-RAF) .
- Halogen and Electron-Withdrawing Groups : Chloro () and fluoro () substituents modulate electronic properties and solubility. The 4-fluoro-3-nitrophenyl group in may improve metabolic stability.
Pharmacological Profiles
- Anti-inflammatory Activity: Compound 3c (), a pyrazole-containing diarylurea, inhibits p38α MAPK and TNF-α, demonstrating reduced ulcerogenic liability compared to non-steroidal anti-inflammatory drugs (NSAIDs).
- Kinase Inhibition : Compound 1m () shows pan-RAF inhibition, highlighting the role of heterocyclic scaffolds in targeting kinase pathways. The target compound's benzyloxy group may lack this specificity but could be optimized for other kinases .
Physicochemical Properties
- Melting Points and Solubility :
- Hydrogen-Bonding Capacity : The urea core in all analogues facilitates intermolecular interactions, as seen in the crystal structure of 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, which forms planar, hydrogen-bonded chains .
Biological Activity
1-[4-(benzyloxy)phenyl]-3-(3-nitrophenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has been studied for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. In vitro studies have shown that derivatives related to this compound exhibit potent inhibitory effects on MAO-B with IC50 values in the low nanomolar range (1.4 - 4.6 nM) .
- Antitumor Activity : Similar compounds have demonstrated significant antitumor properties. For instance, related urea derivatives have shown broad-spectrum antitumor activity against various cancer cell lines, with GI50 values indicating effective inhibition at micromolar concentrations .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of urea derivatives against several cancer cell lines, including non-small lung cancer and leukemia. The results indicated that certain derivatives exhibited selective cytotoxicity, suggesting potential for targeted cancer therapies .
- MAO-B Selectivity : Research on related compounds has shown that specific structural modifications can enhance selectivity towards MAO-B over MAO-A, which is crucial for minimizing side effects in neurological applications .
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Modifications to the urea moiety and aromatic substituents significantly influence biological activity, with certain configurations leading to enhanced potency against targeted enzymes .
- Potential Therapeutic Applications : Given its inhibitory effects on MAO-B and promising antitumor activity, this compound may have applications in treating neurodegenerative diseases and cancers, warranting further investigation in clinical settings .
Q & A
Q. What are the common synthetic routes for 1-[4-(benzyloxy)phenyl]-3-(3-nitrophenyl)urea, and how do reaction conditions influence yield?
The compound is typically synthesized via urea bond formation between substituted isocyanates and amines. For example, microwave-assisted synthesis (e.g., 1-chloro-3-isocyanatobenzene + 4-nitrobenzenamine under microwave irradiation for 1 min) offers rapid reaction times and moderate yields (~60–70%) . Alternatively, reflux in inert solvents (e.g., acetonitrile with DABCO catalyst at 65°C for 1 h) provides higher yields (~80–85%) but requires longer reaction times . Optimization parameters include solvent choice, temperature, and catalyst selection.
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- X-ray crystallography : Reveals planar molecular geometry and intermolecular hydrogen bonding (e.g., N–H⋯O interactions between urea and nitro groups), critical for stability and packing .
- NMR : H and C NMR confirm substituent positions (e.g., benzyloxy at C4, nitro at C3) .
- FT-IR : Urea C=O stretch (~1640–1680 cm) and nitro group absorption (~1520 cm) validate functional groups .
Safety Note : Handle with PPE due to potential hazards (e.g., consult SDS for inhalation/contact risks) .
Q. What are the primary biological or chemical applications of this compound in research?
- Kinase inhibition : Urea derivatives exhibit activity against Raf-1 and other kinases via hydrogen bonding with catalytic domains .
- Antimicrobial studies : Nitro groups enhance bacteriostatic activity by disrupting bacterial redox systems .
- Material science : Aromatic stacking enables use in organic semiconductors or polymer frameworks .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
Contradictions often arise from assay-specific conditions (e.g., cell line variability, solvent effects). Methodological approach:
- Dose-response standardization : Use consistent molarity ranges (e.g., 1–100 µM) across assays.
- Control for nitro group reduction : Nitro-to-amine conversion in reducing environments may alter activity; confirm compound stability via HPLC .
- Theoretical alignment : Link results to molecular docking studies (e.g., binding affinity predictions using AutoDock Vina) to reconcile discrepancies .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Variable substituents : Synthesize analogs with halogens (Cl, F) or methoxy groups at the benzyloxy/nitro positions to assess electronic effects .
- Pharmacophore mapping : Use X-ray data to identify critical hydrogen-bonding motifs (e.g., urea O and nitro O as key pharmacophores) .
- In vitro/in vivo correlation : Compare cytotoxicity (e.g., IC in MCF-7 cells) with bioavailability (logP calculations) to prioritize lead compounds .
Q. Example SAR Table
| Substituent (R1/R2) | IC (µM) | logP |
|---|---|---|
| 3-NO/4-OBn | 12.5 | 3.2 |
| 3-Cl/4-OBn | 28.7 | 3.8 |
Q. What computational methods predict intermolecular interactions and stability?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate intramolecular H-bonding (e.g., C–H⋯O interactions) .
- Molecular dynamics (MD) : Simulate crystal packing to assess thermodynamic stability (e.g., AMBER force field for urea-nitro associations) .
- ADMET prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., CYP450 inhibition risk) .
Q. How to address challenges in scaling up synthesis for preclinical studies?
- Process control : Implement continuous-flow reactors to maintain temperature and mixing efficiency during scale-up .
- Purification : Optimize column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >95% purity .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
